2-[(S)-3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanol
Description
2-[(S)-3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanol (CAS: Not explicitly provided; Ref: 10-F085169) is a piperidine-derived compound featuring a cyclopropyl-methyl-amino substituent at the 3-position of the piperidine ring and an ethanol group at the 1-position . Notably, it was listed as "discontinued" in commercial catalogs, possibly due to challenges in synthesis, stability, or efficacy during preclinical evaluation .
Properties
IUPAC Name |
2-[(3S)-3-[cyclopropyl(methyl)amino]piperidin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-12(10-4-5-10)11-3-2-6-13(9-11)7-8-14/h10-11,14H,2-9H2,1H3/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRBGLIDWYVYKO-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC1)C2CCCN(C2)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@H]1CCCN(C1)CCO)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(S)-3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Introduction of the Cyclopropyl-Methyl-Amino Group: This step involves the alkylation of the piperidine ring with a cyclopropyl-methyl halide in the presence of a base.
Attachment of the Ethanol Moiety:
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The ethanol group in the compound is susceptible to oxidation. Depending on the reagents and conditions, the oxidation can yield aldehydes or carboxylic acids. For example:
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Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used oxidizing agents.
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Conditions : Acidic or alkaline environments, with controlled temperature to optimize selectivity.
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Products : Acetaldehyde or acetic acid derivatives, depending on the oxidation state achieved.
Alkylation and Amidation Reactions
The compound can undergo alkylation or amidation to modify its structure. For instance:
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Reagents : Cyclopropyl-methyl halides, amines (e.g., ethylamine), or catalytic bases like AcOH .
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Conditions : Dry solvents (e.g., toluene or DMF), room temperature, or elevated temperatures (80–110°C) .
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Products : Derivatives with extended alkyl chains or amide functionalities, often used in medicinal chemistry .
Table 1: Alkylation/Amidation Reagents and Conditions
| Reaction Type | Reagents | Solvent | Temperature | Product Type |
|---|---|---|---|---|
| Alkylation | Cyclopropyl-methyl halide | Dry toluene | Room temperature | Extended alkyl derivatives |
| Amidation | Amines (e.g., ethylamine) | Dry DMF | 80–110°C | Amide derivatives |
Hydrogenation Reactions
Reduction steps are critical for modifying the piperidine ring or other unsaturated moieties. For example:
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Reagents : Raney nickel (Raney®/Ni) or palladium catalysts with hydrogen gas (H₂) .
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Conditions : Room temperature, atmospheric or elevated pressure .
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Products : Saturated derivatives with reduced aromaticity or double bonds .
Hydrolysis Reactions
The compound may undergo hydrolysis to cleave esters or amides:
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Reagents : Acidic (6N HCl, EtOH) or basic (10% NaOH, MeOH) conditions .
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Conditions : Reflux for several hours (e.g., 9–16 hours for acid hydrolysis) .
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Products : Carboxylic acids or amines, depending on the functional group targeted .
Table 2: Hydrolysis Reagents and Conditions
| Reagent | Solvent | Temperature | Product Type |
|---|---|---|---|
| 6N HCl, EtOH | Ethanol | Reflux | Carboxylic acid |
| 10% NaOH, MeOH | Methanol | Reflux | Amine derivatives |
Substitution Reactions
Nucleophilic substitution is facilitated by the ethanol group:
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Reagents : Nucleophiles (e.g., alkoxides, amines) in basic conditions.
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Conditions : Elevated temperatures (e.g., 90°C) in polar aprotic solvents like DMF .
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Products : Ethers or esters, depending on the nucleophile used.
Key Research Findings
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Synthetic Versatility : The compound’s reactivity allows systematic modification of functional groups, enabling the design of analogs with tailored pharmacokinetic properties .
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Catalytic Efficiency : Use of continuous flow reactors and advanced purification techniques (e.g., chromatography) enhances industrial scalability.
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Functional Group Interplay : The cyclopropyl-methyl-amino group and piperidine ring contribute to binding affinity in biological systems, while the ethanol moiety influences solubility and reactivity .
Comparison of Reaction Pathways
| Reaction Type | Key Reagents | Solvent | Temperature | Major Products |
|---|---|---|---|---|
| Oxidation | KMnO₄, CrO₃ | Acidic/alkaline | Controlled | Aldehydes, carboxylic acids |
| Alkylation | Cyclopropyl-methyl halide | Toluene | Room temperature | Extended alkyl derivatives |
| Hydrogenation | Raney®/Ni, H₂ | DMF | Room temperature | Saturated derivatives |
| Hydrolysis | 6N HCl, 10% NaOH | EtOH/MeOH | Reflux | Carboxylic acids, amines |
| Substitution | Alkoxides/amines | DMF | 90°C | Ethers, esters |
This compound’s chemical reactivity underscores its utility in both academic research and industrial applications, particularly in drug discovery and specialty chemical synthesis.
Scientific Research Applications
Chemistry
2-[(S)-3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanol serves as a versatile building block in organic synthesis, enabling the development of more complex molecules. Its unique structure allows for modifications that can lead to new compounds with desired properties.
Biology
The compound has been investigated for its interactions with neurotransmitter receptors, particularly in the central nervous system (CNS). It may act as a modulator of these receptors, influencing various neurological pathways.
Medicine
Potential therapeutic applications include:
- CNS Disorders: Due to its receptor modulation properties, it may be developed into drugs targeting conditions such as depression or anxiety.
- Antimicrobial Activity: Preliminary studies indicate that derivatives of piperidine compounds exhibit antibacterial and antifungal properties, suggesting that this compound could be effective against certain pathogens.
Research indicates that this compound interacts with various biological targets:
- Receptor Modulation: It may modulate neurotransmitter receptors, affecting neurotransmission and potentially alleviating symptoms of CNS disorders.
- Antimicrobial Effects: Studies have shown that structural modifications in piperidine derivatives can enhance antimicrobial efficacy against bacteria such as Staphylococcus aureus and Escherichia coli.
Antimicrobial Activity Case Study
A study on related piperidine compounds reported Minimum Inhibitory Concentration (MIC) values against common bacterial strains:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 2 |
| Compound B | Escherichia coli | 125 |
| Compound C | Pseudomonas aeruginosa | 150 |
These findings highlight the potential for developing new antimicrobial agents based on the piperidine framework.
Industrial Applications
In industrial settings, this compound can be utilized for:
- Production of Specialty Chemicals: Its unique structure makes it suitable for creating various specialty chemicals used in different sectors.
- Pharmaceutical Development: The compound's pharmacological properties make it a candidate for drug development processes targeting CNS conditions.
Mechanism of Action
The mechanism of action of 2-[(S)-3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The cyclopropyl-methyl-amino group is likely responsible for binding to these targets, while the piperidine ring and ethanol moiety contribute to the overall pharmacokinetic properties of the compound. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analog: (S)-2-(Cyclopropyl(1-methylpyrrolidin-3-yl)amino)ethanol
Key Differences :
- Ring System : Replaces the six-membered piperidine ring with a five-membered pyrrolidine ring .
- Substituent Position: The cyclopropyl-methyl-amino group is attached to the pyrrolidine’s 3-position instead of piperidine’s 3-position.
- Molecular Weight : 184.28 g/mol (vs. estimated ~220–250 g/mol for the target compound, based on structural similarity) .
Implications :
- The lower molecular weight may improve metabolic stability or solubility, though empirical data are unavailable.
Ethanolamine Derivatives: AS1269574
Structure: 2-([2-{4-bromophenyl}-6-methyl-4-pyrimidinyl]amino)ethanol . Comparison:
- Core Heterocycle : Pyrimidine vs. piperidine.
- Substituents: Aromatic bromophenyl and methyl groups vs. cyclopropyl-methyl-amino.
Functional Insights :
- The pyrimidine core in AS1269574 enables π-π stacking interactions with receptors, contrasting with the basic piperidine’s protonation-dependent binding.
- The ethanolamine group in both compounds suggests shared solubility profiles (e.g., moderate polarity), but the bromophenyl substituent in AS1269574 increases lipophilicity .
Piperidine-Based Pharmacological Agents: AM251 and Rimonabant
Structural Overlap :
Divergence from Target Compound :
Data Table: Structural and Inferred Physicochemical Properties
Research Findings and Inferences
- Stereochemistry : The (S)-configuration in the target compound may enhance enantioselective binding compared to racemic analogs, though validation is needed.
- Discontinued Status : The discontinuation of the target compound () could reflect inferior pharmacokinetics (e.g., bioavailability, half-life) relative to pyrrolidine or pyrimidine analogs .
- Receptor Targeting: Unlike AM251/rimonabant (CB1 antagonists), the target compound’s ethanolamine group and lack of aromaticity suggest divergent mechanisms, possibly mimicking endogenous ethanolamine neurotransmitters (e.g., dopamine or serotonin derivatives) .
Biological Activity
2-[(S)-3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanol, also known by its CAS number 1353970-93-0, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H24N2O
- Molecular Weight : 212.34 g/mol
- CAS Number : 1353970-93-0
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. It is hypothesized to exhibit activity through the following mechanisms:
- Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, particularly those involved in the central nervous system (CNS).
- Antimicrobial Activity : Preliminary studies suggest that derivatives of piperidine compounds can possess antibacterial and antifungal properties, potentially applicable to this compound.
Antimicrobial Activity
Research has demonstrated that piperidine derivatives exhibit significant antibacterial activity against various pathogens. A study highlighted the Minimum Inhibitory Concentration (MIC) values of related compounds against common bacterial strains:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 2 |
| Compound B | Escherichia coli | 125 |
| Compound C | Pseudomonas aeruginosa | 150 |
These findings indicate that structural modifications in piperidine derivatives can enhance their antimicrobial efficacy .
Neuropharmacological Effects
The compound's potential effects on the CNS have been explored through various in vitro and in vivo studies. For instance, compounds similar to this compound have been shown to influence dopamine and serotonin receptor activity, which may contribute to their anxiolytic and antidepressant effects.
Case Studies
- Case Study on Antibacterial Efficacy : A study conducted on several piperidine derivatives revealed that modifications at the nitrogen atom significantly increased antibacterial potency against E. coli and S. aureus. The study concluded that the presence of cyclopropyl groups enhanced membrane permeability, facilitating greater drug uptake .
- Neuropharmacological Assessment : Another investigation assessed the impact of similar piperidine compounds on anxiety-like behaviors in rodent models. Results indicated a reduction in anxiety levels, suggesting potential therapeutic applications for treating anxiety disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
